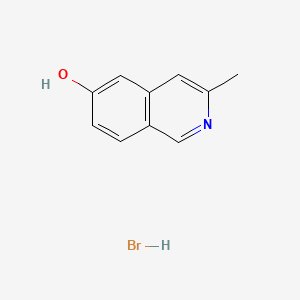
3-Methylisoquinolin-6-ol hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methylisoquinolin-6-ol hydrobromide is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are aromatic polycyclic compounds containing a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a methyl group at the 3rd position and a hydroxyl group at the 6th position of the isoquinoline ring, with a hydrobromide salt form. It is used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoquinolin-6-ol hydrobromide can be achieved through several methods:
Pictet-Spengler Reaction: This involves the condensation of a phenylalanine derivative with an aldehyde or ketone in the presence of an acid catalyst.
Bischler-Napieralski Reaction: This method involves the cyclization of a 2-arylethylamine with a haloacid or a haloester.
Skraup Reaction: This involves the condensation of an aniline derivative with a carbonyl compound and an oxidizing agent.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions
3-Methylisoquinolin-6-ol hydrobromide undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert it into tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at positions with higher electron density.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), nitrating agents (HNO3).
Major Products
Oxidation Products: Quinoline derivatives.
Reduction Products: Tetrahydroisoquinoline derivatives.
Substitution Products: Halogenated or nitrated isoquinoline derivatives.
Aplicaciones Científicas De Investigación
3-Methylisoquinolin-6-ol hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various pharmaceuticals and chemicals.
Biology: Acts as a fluorescent probe for the detection of proteins and DNA.
Medicine: Investigated for its potential use in developing drugs with anti-cancer, anti-malarial, and anti-inflammatory properties.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Methylisoquinolin-6-ol hydrobromide involves its interaction with molecular targets and pathways:
Molecular Targets: The compound interacts with various enzymes and receptors in biological systems.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparación Con Compuestos Similares
Similar Compounds
Quinoline: Another heterocyclic compound with a similar structure but different functional groups.
Isoquinoline: The parent compound of 3-Methylisoquinolin-6-ol hydrobromide, lacking the methyl and hydroxyl groups.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different chemical properties.
Uniqueness
This compound is unique due to its specific functional groups (methyl and hydroxyl) and its hydrobromide salt form, which confer distinct chemical reactivity and biological activity compared to its analogs .
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
3-methylisoquinolin-6-ol;hydrobromide |
InChI |
InChI=1S/C10H9NO.BrH/c1-7-4-9-5-10(12)3-2-8(9)6-11-7;/h2-6,12H,1H3;1H |
Clave InChI |
NHLLMWMVITXKMZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=CC(=C2)O)C=N1.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(bromomethyl)-5,8-dioxaspiro[3.5]nonane, Mixture of diastereomers](/img/structure/B13496691.png)
![Tert-butyl 6-(aminomethyl)-5,8-dioxa-2-azaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B13496697.png)
![ethyl 1-bromo-5H,6H,7H,8H-imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13496699.png)
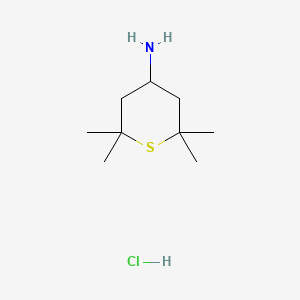
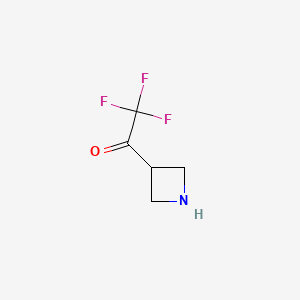

![1-[5-Amino-2-(2,2-difluoroethoxy)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496711.png)
![2-(Aminomethyl)imidazo[1,2-a]pyridine-5-carboxylic acid dihydrochloride](/img/structure/B13496728.png)

![6-[(Boc-amino)methyl]nicotinonitrile](/img/structure/B13496741.png)
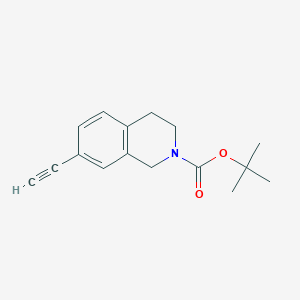
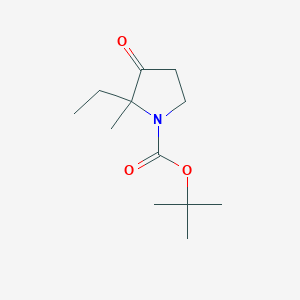
![Benzyl 1-(hydroxymethyl)-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B13496749.png)
